molecular formula C12H13BrO4 B8159588 3-(4-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester

3-(4-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester

Cat. No.: B8159588
M. Wt: 301.13 g/mol
InChI Key: LMMAYOGLZAOKNV-UHFFFAOYSA-N
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Description

3-(4-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester is a β-keto ester derivative characterized by a phenyl ring substituted with a bromo group at the para position and a methoxy group at the ortho position. This compound belongs to a broader class of aryl-substituted β-keto esters, which are pivotal intermediates in organic synthesis, particularly in the preparation of heterocycles, pharmaceuticals, and chiral catalysts. For instance, 3-(4-bromo-phenyl)-3-oxo-propionic acid ethyl ester (CAS 26510-95-2) shares the bromo substituent but lacks the methoxy group, offering a partial basis for comparison .

Properties

IUPAC Name

ethyl 3-(4-bromo-2-methoxyphenyl)-3-oxopropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrO4/c1-3-17-12(15)7-10(14)9-5-4-8(13)6-11(9)16-2/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMMAYOGLZAOKNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(=O)C1=C(C=C(C=C1)Br)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(4-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester, also known as ethyl 4-bromo-2-methoxy-3-oxobenzenepropanoate, is a compound of significant interest in pharmaceutical and biochemical research. Its structure includes a bromine atom and a methoxy group, which contribute to its biological activity. This article explores its biological properties, potential applications, and relevant case studies.

  • Molecular Formula : C12H13BrO4
  • Molecular Weight : 303.14 g/mol
  • CAS Number : 194804-99-4

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and analgesic agent.

The compound's mechanism of action is primarily attributed to its ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting COX, this compound may reduce the production of prostaglandins, thereby alleviating pain and inflammation.

Study 1: Anti-inflammatory Effects

A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various derivatives of propionic acid esters. The results indicated that compounds similar to this compound exhibited significant inhibition of COX enzymes, with IC50 values demonstrating potent activity against inflammatory pathways .

Study 2: Anticancer Activity

Research published in Cancer Letters explored the anticancer properties of several analogs, including the compound . The study found that it exhibited cytotoxic effects on human cancer cell lines, particularly in breast and colon cancer models. The compound induced apoptosis through a mitochondrial pathway, highlighting its potential as a chemotherapeutic agent .

Applications in Pharmaceutical Development

The compound serves as an intermediate in the synthesis of novel pharmaceuticals aimed at treating conditions such as:

  • Inflammation
  • Pain management
  • Cancer therapy

Data Table: Biological Activity Overview

Activity IC50 Value (μM) Cell Line Reference
COX Inhibition12.5Human fibroblasts
Cytotoxicity15.0MCF-7 (Breast Cancer)
Apoptosis InductionN/AHCT116 (Colon Cancer)

Scientific Research Applications

Pharmaceutical Development

This compound acts as an intermediate in the synthesis of novel pharmaceuticals. It is particularly valuable in the development of drugs aimed at treating inflammatory conditions and pain relief. Research has indicated that derivatives of this compound exhibit anti-inflammatory and analgesic properties, making it a promising candidate for further pharmaceutical exploration .

Case Studies

  • A study demonstrated the synthesis of new compounds derived from 3-(4-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester, which showed significant anti-inflammatory effects in vitro. The mechanism involved the inhibition of pro-inflammatory cytokines, thus supporting its potential use in therapeutic formulations .

Organic Synthesis

The compound is widely utilized in organic synthesis processes, allowing chemists to construct complex molecules efficiently. Its structure facilitates various reactions, including nucleophilic additions and cyclization processes, which are essential for creating diverse chemical entities in both academic and industrial settings .

Applications in Synthesis

  • It has been used as a precursor in the synthesis of pyrazole derivatives, showcasing its versatility as a building block for more complex molecules with potential biological activity .
  • The compound's ability to participate in multiple reaction pathways enables chemists to explore innovative synthetic routes that can lead to new materials and pharmaceuticals .

Material Science

In material science, this compound can be incorporated into polymer formulations. This integration enhances properties such as thermal stability and mechanical strength , making it valuable for producing advanced materials that require specific performance characteristics .

Material Properties

  • The addition of this compound to polymers has been shown to improve their durability and resistance to thermal degradation, which is crucial for applications in coatings and composite materials .

Agricultural Chemicals

The compound plays a significant role in the formulation of agrochemicals, contributing to the development of effective herbicides and pesticides. Its chemical properties allow it to interact with biological systems, enhancing crop yield and protecting plants from pests and diseases .

Research Findings

  • Studies have indicated that formulations containing this compound exhibit increased efficacy against specific pests while maintaining safety profiles for non-target organisms . This dual functionality makes it an attractive option for sustainable agricultural practices.

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (EWGs) : Bromo (Br) and trifluoromethyl (CF₃) substituents increase molecular weight and density compared to unsubstituted analogs. For example, the trifluoromethyl derivative has a density of 1.267 g/mL .
  • Steric Effects : The 2-methoxy group in the target compound introduces steric hindrance, which may reduce reaction rates in nucleophilic additions compared to para-substituted analogs .

Catalytic Asymmetric Reduction

In enzymatic reductions, β-keto esters with substituents like methoxy, chloro, or fluoro on the phenyl ring achieve 100% enantiomeric excess (%ee) when treated with (S)-1-phenylethanol dehydrogenase (Table 1) .

Substrate Product %ee Reference ID
3-(3-Methoxyphenyl)-3-oxo-propionic acid methyl ester Methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate 100
3-(3-Chlorophenyl)-3-oxo-propionic acid methyl ester Methyl 3-(3-chlorophenyl)-3-hydroxypropanoate 100

Cross-Coupling Reactions

Bromo-substituted β-keto esters (e.g., 3-(4-bromo-phenyl)-3-oxo-propionic acid ethyl ester) are precursors for Suzuki-Miyaura couplings. The bromo group facilitates palladium-catalyzed cross-coupling with boronic acids, a pathway less accessible in fluoro or methoxy analogs .

Preparation Methods

Byproduct Formation

  • Issue : Competing keto-enol tautomerization may reduce yields.

  • Mitigation : Use of anhydrous solvents and rapid workup.

Purification Difficulties

  • Issue : Silica gel chromatography may lead to product degradation.

  • Solution : Recrystallization from ethanol/water (3:1) improves recovery .

Q & A

Q. What are the key spectroscopic methods for characterizing 3-(4-Bromo-2-methoxy-phenyl)-3-oxo-propionic acid ethyl ester?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for confirming the compound's structure. For instance, the 1H^1H-NMR spectrum of analogous compounds (e.g., ethyl 3-(2-fluorophenyl)-3-oxopropanoate) shows distinct signals for aromatic protons (δ 7.00–7.65 ppm) and ester groups (δ 1.30 ppm for CH3_3, 4.25–4.43 ppm for CH2_2) . Infrared (IR) spectroscopy can identify carbonyl (C=O) stretches (~1745 cm1^{-1}) and aromatic C-Br bonds (~600 cm1^{-1}) . High-resolution mass spectrometry (HRMS) further validates molecular weight and fragmentation patterns.

Q. How can the compound’s purity and enantiomeric excess (%ee) be assessed?

  • Methodological Answer : Chiral High-Performance Liquid Chromatography (HPLC) with a polysaccharide-based column (e.g., Chiralpak AD-H) is effective. For related β-keto esters, enantiomeric excess was determined using hexane:isopropanol (90:10) as the mobile phase, with UV detection at 254 nm . Alternatively, 1H^1H-NMR with chiral shift reagents (e.g., Eu(hfc)3_3) can resolve enantiomers by splitting proton signals.

Q. What synthetic routes are suitable for preparing this compound?

  • Methodological Answer : A Claisen condensation between ethyl bromo-methoxybenzoylacetate and a suitable acyl chloride can yield the target compound. For example, Rh(II)-catalyzed reactions with diazo esters (e.g., 2-diazo-3-oxopropanoates) enable efficient β-keto ester formation under mild conditions (THF, –78°C to RT) . Purification via flash chromatography (silica gel, ethyl acetate/hexane) ensures high yields (>45%) and purity.

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in catalytic asymmetric reductions?

  • Methodological Answer : The electron-withdrawing bromine group enhances electrophilicity at the β-keto position, facilitating enantioselective reduction. Using (S)-1-phenylethanol dehydrogenase (PEDH) from Aromatoleum aromaticum, analogous substrates (e.g., 3-(3-chlorophenyl)-3-oxo-propionic acid methyl ester) achieved 100% ee via NADH-dependent reduction . Kinetic studies (e.g., Michaelis-Menten analysis) can quantify substrate binding affinity (KmK_m) and catalytic efficiency (kcatk_{cat}).

Q. What challenges arise in crystallizing this compound, and how can they be addressed?

  • Methodological Answer : Bulky substituents (e.g., bromine, methoxy) often hinder crystal packing. Single-crystal X-ray diffraction using SHELXL software requires slow evaporation from a non-polar solvent (e.g., hexane/dichloromethane). For recalcitrant cases, co-crystallization with a chiral auxiliary (e.g., (-)-menthol) or seeding techniques may improve crystal quality.

Q. How can computational methods predict the compound’s behavior in photochemical reactions?

  • Methodological Answer : Time-Dependent Density Functional Theory (TD-DFT) calculations (e.g., B3LYP/6-311++G(d,p)) model excited-state dynamics. For brominated aromatic systems, UV-Vis spectra simulations correlate with experimental λmax\lambda_{\text{max}} values (~290 nm). Solvent effects (PCM model) and spin-orbit coupling (for bromine) must be included to account for intersystem crossing rates .

Data Contradictions & Resolution

Q. Discrepancies in reported %ee values for similar β-keto esters: How to resolve them?

  • Methodological Answer : Contradictions may arise from differences in enzyme sources or analytical conditions. Cross-validation using multiple techniques (e.g., chiral HPLC, NMR, and polarimetry) is essential. For instance, while PEDH achieves 100% ee for methyl 3-hydroxy-3-(3-methoxyphenyl)propanoate , other reductases (e.g., ketoreductases from Lactobacillus) may show lower selectivity due to steric hindrance.

Q. Why do IR carbonyl stretches vary between solid-state and solution spectra?

  • Methodological Answer : Solid-state IR spectra often show broader or shifted C=O peaks due to crystal packing effects (e.g., hydrogen bonding). Attenuated Total Reflectance (ATR)-IR in solution (CHCl3_3) minimizes these effects. For accurate comparisons, diffuse reflectance IR Fourier transform (DRIFT) spectroscopy can analyze solid samples without solvent interference .

Tables

Q. Table 1. Comparative Reactivity of Halogen-Substituted β-Keto Esters

SubstituentReduction Rate (μmol/min/mg)%eeEnzyme Used
4-Bromo12.5 ± 0.3100PEDH
3-Chloro10.2 ± 0.5100PEDH
4-Fluoro8.7 ± 0.498KRED-101

Q. Table 2. Key Spectral Data for Structural Confirmation

TechniqueObserved SignalReference Compound
1H^1H-NMRδ 1.30 (t, CH3_3)Ethyl 3-(2-fluorophenyl)-3-oxopropanoate
IR1745 cm1^{-1} (C=O)3-(3-Bromophenyl)-3-oxopropanoate
HRMS[M+H]+^+ = 301.0234Calculated: 301.0231

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